(R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

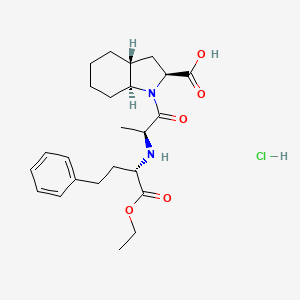

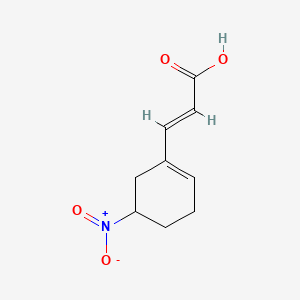

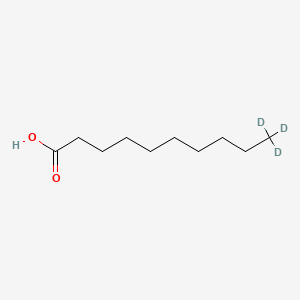

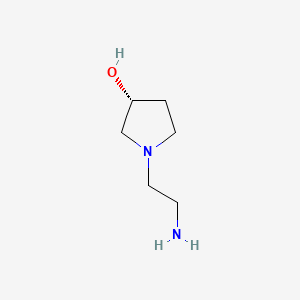

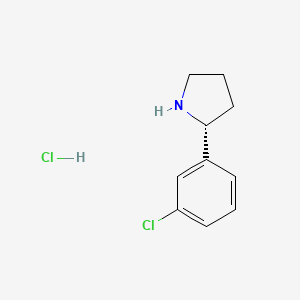

“®-2-(3-Chlorophenyl)pyrrolidine Hydrochloride” is a chemical compound with the CAS Number: 1360442-43-8 . It has a molecular weight of 218.13 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular formula of “®-2-(3-Chlorophenyl)pyrrolidine Hydrochloride” is C10H13Cl2N . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Physical And Chemical Properties Analysis

“®-2-(3-Chlorophenyl)pyrrolidine Hydrochloride” is a solid substance at room temperature . It has a molecular weight of 218.13 .

Aplicaciones Científicas De Investigación

Stereoselective Behavior in Calcium Channel Blockers

- Research on a functional analogue of diltiazem, which contains a pyrrolidine ring similar to (R)-2-(3-Chlorophenyl)pyrrolidine, has shown that the stereocenter of this ring contributes significantly to its binding and functional properties in L-type calcium channels. This suggests that compounds like (R)-2-(3-Chlorophenyl)pyrrolidine could exhibit stereoselective behavior in their interactions with biological targets, potentially impacting their efficacy and safety profiles in pharmacological applications (Carosati et al., 2009).

Synthesis of Therapeutic Agents

- The compound has been used as an intermediate in the stereospecific synthesis of therapeutic agents like Baclofen and PCPGABA. These syntheses underscore the importance of compounds like (R)-2-(3-Chlorophenyl)pyrrolidine in the production of clinically relevant drugs (Yoshifuji & Kaname, 1995).

Potential Antithrombin Activity

- Enantiomerically pure pyrrolidine derivatives, which include structures similar to (R)-2-(3-Chlorophenyl)pyrrolidine, have been synthesized and evaluated for potential antithrombin activity. This research implies that such compounds could be useful in developing new anticoagulant medications (Ayan et al., 2013).

Chemical Properties and Stability

- Studies focusing on the chemical structure and stability of pyrrolidine derivatives provide insights into the physicochemical properties of (R)-2-(3-Chlorophenyl)pyrrolidine. Understanding these properties is crucial for its effective use in pharmaceutical formulations and industrial applications (Ravikumar & Sridhar, 2006).

Applications in Organic Synthesis

- The compound's utility in organic synthesis, particularly in the formation of pyrrolidines through cycloaddition reactions, has been explored. This highlights its role in synthesizing a wide range of organic compounds, including those with biological activity (Żmigrodzka et al., 2022).

Spectroscopic Identification

- The compound's identification and characterization through spectroscopic methods have been documented, providing valuable information for its quality control and assurance in pharmaceutical and chemical industries (Nycz et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

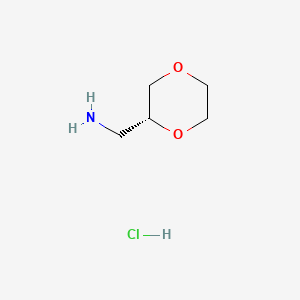

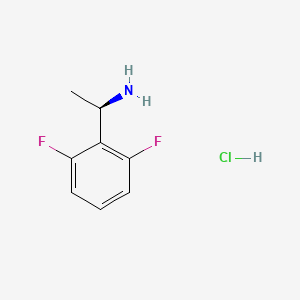

(2R)-2-(3-chlorophenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAWSYYGMXRWLS-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=CC=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.